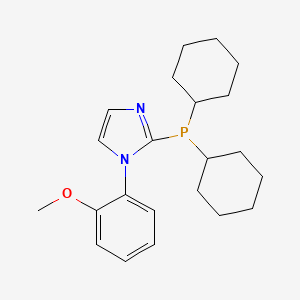

1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazole, also known as o-Anisyl-DCPI, is an organophosphorus compound with a variety of applications in chemistry and biochemistry. It is a colorless, odorless, and crystalline solid with a melting point of 64-66°C. o-Anisyl-DCPI is a useful ligand in transition metal complexes, and it has been used in numerous catalytic and synthetic processes. In addition, o-Anisyl-DCPI has been used in a variety of scientific research applications, such as enzyme inhibition, protein crystallography, and drug delivery.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazole can be achieved through a multi-step reaction pathway starting from commercially available starting materials.

Starting Materials

o-Anisidine, Dicyclohexylphosphine, 1,2-dibromoethane, Imidazole

Reaction

Step 1: Bromination of o-Anisidine with 1,2-dibromoethane to obtain 1-bromo-2-methoxybenzene, Step 2: Reaction of 1-bromo-2-methoxybenzene with dicyclohexylphosphine to obtain 1-(o-Anisyl)-2-dicyclohexylphosphino-benzene, Step 3: Cyclization of 1-(o-Anisyl)-2-dicyclohexylphosphino-benzene with imidazole to obtain 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazole

Wissenschaftliche Forschungsanwendungen

O-Anisyl-DCPI has been used in a variety of scientific research applications, including enzyme inhibition, protein crystallography, and drug delivery. In enzyme inhibition studies, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI is used to inhibit the activity of enzymes, such as proteases and kinases, which are involved in various biological processes. In protein crystallography, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI is used to stabilize proteins in order to obtain high-resolution crystal structures. In drug delivery, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI can be used to improve the solubility and bioavailability of drugs.

Wirkmechanismus

The mechanism of action of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI is not fully understood, but it is believed to involve the binding of the compound to metal ions in the active site of enzymes or proteins. This binding is thought to inhibit the activity of the enzyme or protein by preventing the binding of its substrate.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI are not well understood. However, it has been shown to inhibit the activity of enzymes involved in various biological processes, such as proteases and kinases. In addition, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI has been used to improve the solubility and bioavailability of drugs.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI has been shown to be a useful ligand in transition metal complexes, and it has been used in numerous catalytic and synthetic processes. However, there are some limitations to its use in laboratory experiments. For example, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI can be toxic if not handled properly, and it can be difficult to remove from the reaction mixture.

Zukünftige Richtungen

There are many potential future directions for the use of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI. For example, it could be used to develop new catalysts for chemical reactions, or to develop new drugs with improved solubility and bioavailability. In addition, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI could be used to study the mechanism of action of enzymes and proteins, or to further explore its potential applications in enzyme inhibition, protein crystallography, and drug delivery. Finally, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI could be used to develop new materials with improved properties, such as increased thermal stability or improved catalytic activity.

Eigenschaften

IUPAC Name |

dicyclohexyl-[1-(2-methoxyphenyl)imidazol-2-yl]phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N2OP/c1-25-21-15-9-8-14-20(21)24-17-16-23-22(24)26(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-19H,2-7,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTMGYQPQDMGER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C2P(C3CCCCC3)C4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N2OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)

![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)